3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one

Description

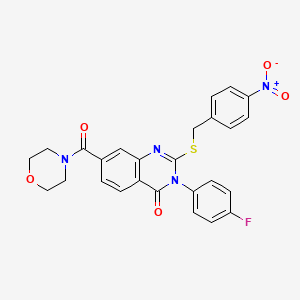

This compound belongs to the quinazolin-4(3H)-one family, a scaffold known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects. Structurally, it features a 3-(4-fluorophenyl) group, a 7-(morpholine-4-carbonyl) moiety, and a 2-((4-nitrobenzyl)thio) substituent.

Properties

IUPAC Name |

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O5S/c27-19-4-8-20(9-5-19)30-25(33)22-10-3-18(24(32)29-11-13-36-14-12-29)15-23(22)28-26(30)37-16-17-1-6-21(7-2-17)31(34)35/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCSUUDFMGALGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Quinazolinone Core : A bicyclic structure known for various biological activities.

- Substituents : The presence of a fluorophenyl group and a morpholine carbonyl enhances its pharmacological profile.

Quinazolinones have been shown to interact with various biological targets, primarily through inhibition of receptor tyrosine kinases (RTKs). Specifically, this compound may inhibit the epidermal growth factor receptor (EGFR), which is implicated in numerous cancers. The binding affinity and selectivity toward EGFR can lead to downstream effects on cell proliferation and survival pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have demonstrated:

- Inhibition of Cell Proliferation : Studies have shown that quinazolinones can reduce the viability of cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.

- Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Properties

Some studies suggest that quinazolinone derivatives possess antioxidant activities. This is crucial as oxidative stress is a contributing factor in cancer progression. The antioxidant capacity can mitigate cellular damage and enhance the efficacy of other therapeutic agents.

Case Studies

- In Vitro Studies : A study evaluating the effects of similar quinazolinone derivatives on NSCLC cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations in the low micromolar range.

- Synergistic Effects : Another investigation highlighted the potential for synergy when combining quinazolinones with conventional chemotherapeutics, enhancing overall efficacy against resistant cancer phenotypes.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with quinazoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can effectively inhibit various bacterial strains. The presence of electron-withdrawing groups, like the nitro group in this compound, can enhance antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Studies

- Antimicrobial Screening : In a study examining various quinazoline derivatives, compounds similar to 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one were tested against multiple microbial strains. Results indicated that modifications at the 2-position significantly influenced antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of quinazoline derivatives revealed that the introduction of different substituents at specific positions could dramatically alter biological activity. The incorporation of a morpholine ring was found to enhance solubility and bioavailability, making it a favorable modification for drug development .

Drug Development

Given its promising biological activity, this compound could serve as a lead compound in the development of new antimicrobial agents. Its unique structure allows for further modifications to optimize efficacy and reduce toxicity.

Pharmaceutical Formulations

The compound's solubility profile suggests potential for formulation into various pharmaceutical forms, including tablets and injectable solutions. Its stability under physiological conditions makes it suitable for further clinical evaluations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

hCA I Inhibition: The 4-nitrobenzylthio group in the target compound is expected to confer weaker hCA I inhibition (KI ~250–300 nM) than aliphatic-thio analogs but comparable to 4-cyanobenzylthio derivatives .

COX-2 Affinity:

- Morpholine-4-carbonyl may offer distinct binding modes compared to azole-containing compounds. Molecular docking studies for similar morpholine derivatives () suggest interactions with polar residues in enzyme active sites .

Antibacterial Potential: Fluorophenyl-substituted quinazolinones (e.g., 9a) exhibit moderate activity against Gram-positive bacteria. The target compound’s nitro group might enhance activity against Gram-negative strains due to increased electrophilicity .

Notes on Structural and Functional Divergence

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group on benzylthio may improve target binding compared to electron-donating groups (e.g., methoxy) but reduce solubility.

- Morpholine vs. Azole Moieties: Morpholine’s oxygen atom could engage in hydrogen bonding, whereas azoles (e.g., triazoles) may prioritize π-π stacking interactions .

- Fluorophenyl vs. Chlorophenyl: Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine, albeit with similar steric effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : Synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step protocols. For example, intermediate quinazolinones can be prepared via condensation of substituted anthranilic acids with aldehydes, followed by cyclization. The morpholine-carbonyl group may be introduced via acylation using morpholine-4-carbonyl chloride under anhydrous conditions. The 4-nitrobenzylthio moiety can be appended via nucleophilic substitution of a halogenated precursor with 4-nitrobenzylthiol in the presence of a base (e.g., K₂CO₃) . Optimize reaction conditions (e.g., solvent, temperature) to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Confirm molecular weight and detect impurities.

- ¹H/¹³C NMR : Assign signals to verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.6 ppm, morpholine protons at δ ~3.4–3.8 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the morpholine group) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazolinone scaffold’s known role in targeting ATP-binding pockets. For antimicrobial activity, follow protocols from similar compounds: test against Candida albicans or Fusarium oxysporum using agar diffusion assays, with fluconazole as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Design analogs with variations in key substituents:

- Replace the 4-nitrobenzylthio group with other electron-withdrawing groups (e.g., -CF₃) to study redox stability.

- Modify the morpholine-carbonyl moiety to piperazine or thiomorpholine to assess solubility and target binding.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets (e.g., mPGES-1 or fungal lanosterol demethylase) . Validate predictions with in vitro IC₅₀ measurements.

Q. What strategies mitigate metabolic instability of the 4-nitrobenzylthio group in vivo?

- Methodological Answer : The nitro group is prone to reduction in biological systems. Consider:

- Prodrug design : Mask the nitro group as a protected amine (e.g., acetylated) to delay metabolism.

- Isosteric replacement : Substitute with a sulfone or sulfonamide group to retain electron-withdrawing effects while improving stability. Monitor metabolic pathways using liver microsome assays (e.g., rat S9 fraction) .

Q. How can crystallographic data inform co-crystallization studies with target proteins?

- Methodological Answer : Utilize the compound’s X-ray structure (if resolved) to identify potential hydrogen bond donors/acceptors (e.g., morpholine oxygen, quinazolinone carbonyl). Co-crystallize with purified target proteins (e.g., human carbonic anhydrase IX) using vapor diffusion methods. Analyze binding modes via difference Fourier maps and refine with Phenix .

Q. What experimental approaches resolve contradictory activity data across fungal strains?

- Methodological Answer : Discrepancies in antifungal activity (e.g., high potency against Rhizoctonia solani but low against Aspergillus) may arise from membrane permeability differences. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.